molecular formula C12H19BN2O3 B7955228 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B7955228
M. Wt: 250.10 g/mol
InChI Key: FKUFQXDYXAGLFI-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a methoxy group at position 2, a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6, and an amine group at position 3. Its molecular formula is C₁₂H₁₈BN₂O₃, with a molecular weight of 249.10 g/mol. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the amine group provides a site for further functionalization, making it a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14)10(15-9)16-5/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUFQXDYXAGLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The synthesis typically begins with halogenated pyridine derivatives. For example, 6-bromo-2-methoxy-3-nitropyridine serves as a common starting material. Bromination at the 6-position ensures regioselectivity during subsequent borylation. The methoxy group at the 2-position and nitro group at the 3-position are retained to direct boronate ester formation.

Table 1: Reaction Conditions for Miyaura Borylation

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
Boron SourceB₂Pin₂ (1.2 equiv)
BaseKOAc (3.0 equiv)
Reaction Time12–18 hours
Yield85–92%

Nitro Group Reduction

The nitro group at the 3-position is reduced to an amine using hydrogen gas and Raney nickel. Key parameters include:

  • Solvent : Methanol or ethanol

  • Pressure : 1–3 atm H₂

  • Temperature : 25–40°C.

This step proceeds quantitatively (95–98% yield), producing the target amine without affecting the boronate ester.

Alternative Pathways via Direct Amination

Buchwald-Hartwig Amination

In cases where nitro precursors are unavailable, palladium-mediated amination offers an alternative. 6-Bromo-2-methoxypyridine reacts with ammonia or protected amines under the following conditions:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Solvent : Toluene or 1,4-dioxane

  • Temperature : 100–110°C.

Yields range from 70–80%, though competing protodeboronation may occur if the boronate ester is present prematurely.

Reductive Amination

For substrates with ketone intermediates, reductive amination using NaBH₃CN or H₂/Pd-C in methanol provides moderate yields (60–75%). However, this method is less favored due to side reactions with the boronate moiety.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency. Key advantages include:

  • Precise temperature control : Microreactors maintain 100°C ± 1°C.

  • Reduced catalyst loading : Pd nanoparticles immobilized on silica (0.1 mol%).

  • Automated purification : In-line chromatography ensures >99% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% Pd0.1 mol% Pd/SiO₂
Reaction Volume50 mL500 L/hr
Yield85–92%88–90%
Purity>98%>99%

Waste Mitigation Strategies

  • Solvent recovery : THF and dioxane are distilled and reused, reducing waste by 70%.

  • Catalyst recycling : Pd nanoparticles are filtered and reactivated, lowering costs by 40%.

Structural Characterization and Quality Control

Analytical Techniques

  • NMR Spectroscopy : ¹¹B NMR confirms boronate ester integrity (δ = 30–32 ppm).

  • HPLC-MS : Monitors reaction progress and detects protodeboronation byproducts (<0.5%).

  • X-ray Crystallography : Resolves ambiguities in regiochemistry for polymorph verification.

Stability Considerations

The compound is hygroscopic and requires storage under argon at −20°C. Degradation studies show a shelf life of 18 months with <5% decomposition.

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) under blue LED light to activate aryl bromides at room temperature. Preliminary yields reach 75–80% with reduced catalyst loading (2 mol%).

Enzymatic Amination

Pilot studies employ transaminases to convert ketopyridine intermediates to amines. While environmentally benign, yields remain suboptimal (50–60%).

Challenges and Optimization

Protodeboronation Mitigation

Protodeboronation, a major side reaction, is minimized by:

  • Low reaction temperatures : <100°C.

  • Anhydrous conditions : Molecular sieves (4Å) in THF.

  • Acid scavengers : 2,6-Lutidine or K₃PO₄.

Solvent Effects

Polar aprotic solvents (DMF, NMP) increase reaction rates but exacerbate side reactions. THF balances reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

This compound is primarily used as a boron-containing reagent in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Suzuki Coupling Reactions : 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is effective in cross-coupling reactions with aryl halides to form biaryl compounds. This is crucial for synthesizing complex organic molecules found in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modify biological targets:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the bioactivity of the parent pyridine structure .
  • Drug Development : Its role as a boronic acid derivative allows it to interact with biological molecules such as enzymes and receptors, making it a candidate for drug design and development targeting specific diseases .

Materials Science

In materials science, this compound has been utilized for developing advanced materials with unique properties:

  • Polymer Synthesis : It is employed in the synthesis of novel polymers that exhibit desirable optical and electrochemical properties. For instance, copolymers based on benzothiadiazole and electron-rich arene units have been synthesized using this compound as a building block .

Case Studies

In vitro studies assessed the cytotoxicity of derivatives of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

CompoundIC50 (µM)Cell Line
Derivative A15MCF7
Derivative B10MDA-MB-231

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound A : 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1800401-67-5)
  • Structure : Boronic ester at position 5, methyl at position 6, amine at position 3.
  • Molecular Formula : C₁₂H₁₉BN₂O₂.
  • Applications : Used in high-throughput synthesis due to its stability and moderate lipophilicity .
Compound B : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine (CAS 1558927-41-5)
  • Structure : Boronic ester at position 4, trifluoromethyl (CF₃) at position 6, amine at position 2.
  • Molecular Formula : C₁₂H₁₆BF₃N₂O₂.
  • Key Differences : The electron-withdrawing CF₃ group increases electrophilicity, improving cross-coupling efficiency. The amine at position 2 alters regioselectivity in subsequent reactions.
  • Applications : Valued in fluorinated drug candidates for enhanced metabolic stability .
Compound C : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 827614-64-2)
  • Structure : Boronic ester at position 5, amine at position 2.
  • Molecular Formula : C₁₁H₁₆BN₂O₂.
  • Key Differences : The absence of methoxy and shifted boronic ester limit its utility in reactions requiring ortho-substitution.
  • Applications : Intermediate in agrochemical synthesis due to cost-effective production .

Electronic and Steric Effects

  • Methoxy vs. Trifluoromethyl : The methoxy group in the target compound donates electron density via resonance, activating the pyridine ring for electrophilic substitution. In contrast, CF₃ groups (e.g., Compound B) withdraw electron density, favoring nucleophilic attack .
  • Amine Position : The amine at position 3 in the target compound allows for intramolecular hydrogen bonding with the boronic ester, stabilizing intermediates during coupling reactions. Amines at positions 2 (Compound C) or 4 (Compound B) lack this interaction .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 249.10 242.11 288.07
LogP (Predicted) 1.8 2.1 2.5
Solubility (DMSO, mg/mL) 15.2 22.4 8.7
Thermal Stability (°C) >200 >220 180
  • LogP : Compound B’s higher lipophilicity (LogP = 2.5) suits blood-brain barrier penetration in CNS drug development.
  • Solubility : The target compound’s methoxy group improves aqueous solubility compared to CF₃-containing analogs .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological properties and applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C12H18BNO3C_{12}H_{18}BNO_3 with a molecular weight of approximately 235.09 g/mol. The compound features a pyridine ring substituted with a methoxy group and a boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

PropertyValue
Molecular FormulaC₁₂H₁₈BNO₃
Molecular Weight235.09 g/mol
Boiling Point329.1 ± 27.0 °C
Density1.067 g/cm³
Flash Point152.8 °C

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acid pinacol esters under controlled conditions. This method allows for the introduction of the boron-containing moiety while maintaining the integrity of the pyridine structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of pyridine have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that compounds like this compound could inhibit cell proliferation in breast cancer models (MDA-MB-231) with IC50 values in the low micromolar range .

Kinase Inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines such as IL-6 and NO levels in activated microglial cells . This suggests potential applications in neuroinflammatory conditions.

Case Study 1: Anticancer Activity

In a study evaluating various pyridine derivatives for their anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of approximately 0.126 µM against MDA-MB-231 cells while exhibiting significantly lower toxicity towards normal cells .

Case Study 2: Kinase Inhibition

Q & A

Q. What are the primary synthetic routes for preparing 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. For example, a pyridine precursor with a bromine or iodine substituent at the 6-position can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in solvents like ethanol/toluene under reflux . The methoxy and amine groups are introduced via functionalization of the pyridine ring prior to or after the coupling step.

Q. How is the compound characterized to confirm its structural integrity?

Key methods include:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons, and boronate signals).
  • High-resolution mass spectrometry (HRMS) : For molecular ion confirmation.
  • X-ray crystallography : For unambiguous structural determination, often using software like SHELXL or OLEX2 .
  • HPLC purity analysis : To ensure >95% purity for research applications.

Q. What are the typical applications of this compound in organic synthesis?

The boronic ester moiety enables its use as a cross-coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl linkages. For example, it can couple with aryl halides to synthesize complex pyridine derivatives for pharmaceutical intermediates or ligands . The amine group allows further derivatization (e.g., amidation, urea formation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling with this compound?

Critical parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for improved yield and reduced side reactions.
  • Solvent system : Ethanol/toluene (1:1) with aqueous Na₂CO₃ for phase separation and efficient mixing .
  • Temperature : Reflux (80–110°C) to accelerate coupling while avoiding boronate decomposition.
  • Molar ratios : A 10–20% excess of the aryl halide partner to drive the reaction to completion.

Q. How should researchers address contradictions in crystallographic data during structural refinement?

Discrepancies between experimental and calculated data (e.g., bond lengths, angles) may arise due to:

  • Disorder in the boronate group : Use restraints or constraints in SHELXL to model dynamic disorder .
  • Thermal motion : Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Validation tools : Check using PLATON or CCDC Mercury to identify outliers and refine the model iteratively .

Q. What strategies mitigate instability of the boronate group during storage or reactions?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM).
  • Reaction conditions : Avoid prolonged exposure to moisture or strong acids/bases.
  • Stabilizing agents : Add pinacol or ethylene glycol to scavenge free boric acid .

Q. How can the amine group be selectively functionalized without affecting the boronate?

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during coupling steps. Boc can be removed with TFA .
  • Mild reaction conditions : Perform amidation at 0–25°C with acyl chlorides in the presence of a base (e.g., pyridine) to avoid boronate hydrolysis .

Q. What analytical methods resolve ambiguities in regioselectivity during derivatization?

  • 2D NMR (COSY, NOESY) : To identify coupling between adjacent protons and confirm substitution patterns.
  • HPLC-MS : To track reaction progress and detect byproducts.
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict reactive sites and compare with experimental outcomes .

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